molecular formula C7H2ClF2N B139941 2-Chloro-4,5-difluorobenzonitrile CAS No. 135748-34-4

2-Chloro-4,5-difluorobenzonitrile

Cat. No. B139941
M. Wt: 173.55 g/mol
InChI Key: AKZDICFDUJUQRX-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzonitrile is a chemical compound with the molecular formula C7H2ClF2N . It has a molecular weight of 173.55 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,5-difluorobenzonitrile consists of a benzene ring with two fluorine atoms, one chlorine atom, and a nitrile group attached . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

2-Chloro-4,5-difluorobenzonitrile is a solid at room temperature . It has a molecular weight of 173.55 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Selective Herbicides

One notable application of fluorinated benzonitriles, including compounds similar to 2-chloro-4,5-difluorobenzonitrile, is in the synthesis of selective herbicides. These compounds serve as intermediates in the production of cyhalofop butyl, a selective herbicide. The synthesis involves processes such as amidation, dehydration, and fluorination, highlighting the compound's role in developing agricultural chemicals (Cheng Zhi-ming, 2006).

Spectroscopic Studies and Molecular Geometry

Fluorinated benzonitriles, including variations similar to 2-chloro-4,5-difluorobenzonitrile, have been subjects of spectroscopic studies to understand their molecular geometry and electronic structure. Fourier Transform Microwave (FTMW) spectroscopy has been used to investigate the ground state rotational spectra of these compounds, providing insights into their structural trends and electronic configurations. Such studies contribute to our understanding of how fluorination affects the geometry and properties of benzonitriles (M. Kamaee et al., 2015).

Development of Novel Pesticides

Another application is in the development of novel pesticides. For instance, 2-chloro-4,5-difluorobenzonitrile derivatives have been utilized in synthesizing bistrifluron, a compound exhibiting potent growth-retarding activity against pests. This showcases the compound's utility in creating more effective and potentially less harmful agricultural chemicals (Liu An-chan, 2015).

Material Science and Polymer Research

In material science, derivatives of 2-chloro-4,5-difluorobenzonitrile have been explored for synthesizing novel fluorine-containing polymers. These polymers demonstrate excellent solubility and thermal stability, making them suitable for various applications, including in the electronics and aerospace industries. The incorporation of fluorinated benzonitriles into polymers can significantly enhance their properties (K. Kimura et al., 2001).

Safety And Hazards

2-Chloro-4,5-difluorobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-4,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZDICFDUJUQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399152
Record name 2-Chloro-4,5-difluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-difluorobenzonitrile

CAS RN

135748-34-4
Record name 2-Chloro-4,5-difluorobenzonitrile
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Record name 2-Chloro-4,5-difluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135748-34-4
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Synthesis routes and methods I

Procedure details

In a 100 ml flange flask fitted with a distillation bridge and anchor stirrer, 14.5 g (0.25 mol) of potassium fluoride, 4.8 g (0.007 mol) of trimethyl(ethoxypolyoxypropyl)ammonium chloride, 6.2 g (0.012 mol) of polyethylene glycol dimethyl ether 500 and 2.4 g (0.007 mol) of tetrabutylphosphonium bromide were introduced at 100° C. into the melt of 47.5 g (0.25 mol) of 2,4-dichloro-5-fluorobenzonitrile. Subsequently, 10 g (0.09 mol) of xylene were added and the reaction suspension was azeotropically dried by application of a vacuum of 20 mbar and heating to 130° C. After the xylene had been distilled off, the reaction suspension was heated to 140° C. and stirred for 8 hours at this temperature. Amount of 2-chloro-4,5-difluorobenzonitrile formed:
Quantity
14.5 g
Type
reactant
Reaction Step One
[Compound]
Name
trimethyl(ethoxypolyoxypropyl)ammonium chloride
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture comprising 5.70 g (0.03 mol) of 2,4-dichloro-5-fluorobenzonitrile, 3.48 g (0.06 mol) of spray dried KF and 30 ml of dimethylsulfoxide, was reacted at a temperature of from 140° to 150° C. for 3.5 hours in a glass reactor. After completion of the reaction, the mixture was poured into ice water (50 ml) and extracted with chloroform. The chloroform extract was washed five times with water and then dried. Then chloroform was distilled off. The residue was distilled under reduced pressure to obtain 3.57 g (yield: 68.6%) of 2-chloro-4,5-difluorobenzonitrile. Boiling point: 105°-107° C./37 mmHg; melting point: 35°-37° C.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution (20 mL) of 2-chloro-4,5-difluorobenzoic acid (1.0 g) in N,N-dimethylformamide were added N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (1.15 g) and N-hydroxysuccinimide (717 mg) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was added 28% aqueous ammonia solution (2 mL) under ice-cooling, and the mixture was stirred at room temperature for 30 min. Water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 2-chloro-4,5-difluorobenzamide as a colorless solid (yield: 760 mg, yield: 76%). To a solution (5 mL) of 2-chloro-4,5-difluorobenzamide (300 mg) in N,N-dimethylformamide was added pyridine (0.253 mL), and oxalyl chloride (0.20 mL) was added dropwise thereto under ice-cooling. The reaction mixture was stirred at room temperature for 30 min, water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound as a colorless solid (yield: 250 mg).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.253 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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